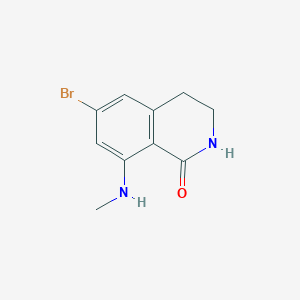
6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 6th position, a methylamino group at the 8th position, and a dihydroisoquinolinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Cyclization: The formation of the dihydroisoquinolinone core involves cyclization reactions, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and their derivatives.
Applications De Recherche Scientifique
6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and methylamino groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-8-chloroquinoline
- 6-Bromo-8-fluoroisoquinoline
- 6-Bromo-8-methoxyquinoline
Comparison
Compared to these similar compounds, 6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
6-bromo-8-(methylamino)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H11BrN2O/c1-12-8-5-7(11)4-6-2-3-13-10(14)9(6)8/h4-5,12H,2-3H2,1H3,(H,13,14) |
Clé InChI |
VOBHLQCPOSDDEC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CC2=C1C(=O)NCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















